2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c10-4-8(16)14-7-2-1-5(15(17)18)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSQUIGHPDQHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Nitration: The starting material, 2-chloro-4-trifluoromethylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the trifluoromethyl group.
Acetylation: The nitrated product is then subjected to acetylation using acetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide moiety, to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: Formation of 2-amino-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, or anticancer properties.
Agrochemicals: The compound is utilized in the development of herbicides, insecticides, and fungicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, where its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide depends on its specific application:
Pharmaceuticals: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways to reduce inflammation.
Agrochemicals: It may interfere with essential biological processes in pests or weeds, such as inhibiting enzyme activity or disrupting cell membranes, leading to their death or reduced growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide, highlighting substituent variations and associated applications:
Substituent Effects on Reactivity and Bioactivity
- However, analogs like 2-chloro-N-(4-nitrophenyl)acetamide lack the CF₃ group, reducing lipophilicity and altering biological activity .
- Trifluoromethyl Group (CF₃) : The CF₃ group at position 2 improves metabolic stability and membrane permeability due to its hydrophobicity. This is evident in 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide, which exhibits potent mosquito repellency .
- Chloroacetamide Backbone: The chloro group facilitates alkylation reactions, as seen in the synthesis of anticancer derivatives (e.g., 7-amino-5-hydroxyflavone N-phenylchloroacetamides) .
Structural and Crystallographic Insights
- Hydrogen Bonding : In 2-chloro-N-(4-fluorophenyl)acetamide, intramolecular C–H···O and intermolecular N–H···O bonds stabilize the crystal lattice, influencing solubility and stability . Similar interactions are expected in the target compound.
- Conformational Flexibility : N-Substituted acetamides (e.g., dichlorophenyl derivatives) exhibit varied dihedral angles between aromatic rings, affecting binding to biological targets .
Biological Activity
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. With a molecular formula of C9H6ClF3N2O3 and a molecular weight of approximately 282.60 g/mol, this compound features significant functional groups that contribute to its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chloro group : Enhances electrophilicity.
- Nitro group : Increases reactivity and solubility.
- Trifluoromethyl group : Imparts lipophilicity and metabolic stability.
These functional groups collectively influence the compound's interaction with biological targets, making it a subject of interest in various research fields.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may act as a selective androgen receptor modulator (SARM), influencing hormone-related pathways. Structural modifications can significantly alter its binding affinity and pharmacokinetic properties, which are crucial for therapeutic applications.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including Klebsiella pneumoniae, indicating potential use in treating infections .
- Anti-inflammatory Properties : Its structural characteristics suggest it may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development .
- Anticancer Potential : Preliminary studies suggest that it may have efficacy in cancer treatment by targeting specific cancer pathways .
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound through various experimental approaches:
- Binding Affinity Studies : Investigations into the binding interactions with androgen receptors have shown that structural variations can lead to distinct pharmacological profiles. For example, modifications to the trifluoromethyl group can enhance or reduce activity depending on the target receptor .
- In Vitro Assays : Laboratory tests assessing antimicrobial efficacy have confirmed its potency against multiple pathogens, supporting its potential as an antibiotic agent .
- Preclinical Trials : Research has indicated that derivatives of this compound may exhibit lower toxicity while maintaining therapeutic efficacy, highlighting its suitability for further development in clinical settings .
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-[4-nitrophenyl]acetamide | Similar structure but lacks trifluoromethyl group | Different chemical properties and biological activities |
| 2-Chloro-N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | Amino group instead of nitro group | Altered reactivity and applications |
| 3-Trifluoromethylaniline | Base structure for synthesis | Precursor for various derivatives |
This table illustrates how variations in substituents can influence both reactivity and biological activity, underscoring the importance of structure-activity relationships in drug development.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group in the acetamide moiety undergoes nucleophilic substitution under basic or nucleophilic conditions. Key reactions include:
Mechanistic Insight : The electron-withdrawing nitro and trifluoromethyl groups enhance the electrophilicity of the chloroacetamide carbon, facilitating nucleophilic attack. Reactions typically proceed via an Sₙ2 mechanism in polar aprotic solvents like DMF or acetonitrile .
Hydrolysis Reactions
The acetamide bond and chloro group are susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Product(s) | Key Observations |
|---|---|---|
| 6M HCl, reflux, 4h | 2-Chloroacetic acid + 4-nitro-2-(trifluoromethyl)aniline | Complete deacetylation occurs. |
| 10% NaOH, EtOH/H₂O, RT | 2-Hydroxy-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | Competing hydrolysis of Cl and amide. |
Note : Hydrolysis selectivity depends on reaction pH. Acidic conditions favor amide bond cleavage, while basic conditions promote both amide and chloro group hydrolysis.
Reduction of the Nitro Group
The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction:
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 50 psi, 6h | 2-Chloro-N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | 90 |
| Fe, HCl | H₂O/EtOH, reflux, 3h | 2-Chloro-N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | 75 |
Applications : The resultant amine serves as a precursor for synthesizing heterocycles (e.g., benzimidazoles) or further functionalization .
Cyclization Reactions
The compound participates in cyclization to form heterocyclic systems:
| Reagent/Conditions | Product | Yield (%) |
|---|---|---|
| PCl₅, toluene, 110°C | 2-(Trifluoromethyl)-4-nitrobenzoxazole | 68 |
| Thiourea, EtOH, reflux | 2-Amino-4-nitro-6-(trifluoromethyl)thiazole | 55 |
Key Factor : Cyclization efficiency depends on the steric and electronic effects of the trifluoromethyl group, which can hinder ring closure .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst/Base | Product | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | 60–75 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 70 |
Limitation : The electron-deficient aryl ring reduces reactivity in cross-couplings, necessitating high catalyst loadings .
Interaction with Grignard Reagents
The acetamide carbonyl reacts with organomagnesium reagents:
| Grignard Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| CH₃MgBr | THF, 0°C→RT | 2-Chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propan-2-ol | 58 |
Side Reaction : Competitive attack at the nitro group occurs if steric hindrance is significant.
Radical Reactions
Under radical-initiated conditions, the C-Cl bond undergoes homolytic cleavage:
| Initiator | Conditions | Product | Application |
|---|---|---|---|
| AIBN, Bu₃SnH | Benzene, reflux | N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | Polymer modification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
